3-Morpholino-1H-indazol-5-amine belongs to the class of indazole derivatives, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. Indazoles have been recognized for their diverse biological activities, including anti-cancer properties. The specific compound is classified as a potential anti-cancer agent due to its structural features that allow interaction with biological targets involved in tumorigenesis .
The synthesis of 3-Morpholino-1H-indazol-5-amine can be achieved through several methods. A notable synthetic route involves the reaction of 2-fluoro-6-morpholinobenzonitrile with appropriate reagents under controlled conditions.
Key Steps in Synthesis:
The molecular structure of 3-Morpholino-1H-indazol-5-amine can be characterized by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Structural Features:
3-Morpholino-1H-indazol-5-amine participates in various chemical reactions that are crucial for its biological activity.
Reactions Involving the Compound:
The mechanism of action of 3-Morpholino-1H-indazol-5-amine primarily involves its interaction with cellular pathways associated with cancer cell proliferation and survival.
Key Mechanistic Insights:
Understanding the physical and chemical properties of 3-Morpholino-1H-indazol-5-amine is essential for predicting its behavior in biological systems.
Properties:
The applications of 3-Morpholino-1H-indazol-5-amine are primarily focused on its potential as an anti-cancer agent.
Scientific Applications:
The indazole pharmacophore provides a rigid, planar bicyclic framework that mimics purine bases, enabling competitive interactions with ATP-binding sites in kinase targets. This molecular mimicry underpins the role of indazole derivatives as inhibitors of over 40 protein kinases implicated in oncology, inflammation, and CNS disorders [1] [6]. The incorporation of the morpholine moiety at the 3-position introduces critical hydrogen-bonding capacity through its oxygen atom, while the tertiary nitrogen contributes weak basicity (predicted pKₐ ~6.8) that enhances water solubility at physiological pH [3].
The 5-amino group serves dual functions: it enables synthetic diversification through diazotization, acylation, or condensation reactions, and contributes to DNA minor groove binding in certain anticancer derivatives. X-ray crystallography studies of related compounds reveal that the morpholine oxygen forms key hydrogen bonds with kinase hinge regions (e.g., bond distances of 2.7–3.1 Å with VEGFR2), while the indazole nitrogen coordinates with catalytic lysine residues [6]. This hybrid architecture demonstrates improved target affinity over non-hybrid analogs, with kinase inhibition constants (Kᵢ) frequently below 100 nM in optimized derivatives [1] [7].
Table 2: Comparative Binding Interactions of Morpholine-Indazole Hybrids
Target Protein | Key Binding Interactions | Affinity Enhancement vs. Parent |
---|---|---|
VEGFR2 Kinase | H-bond: Morpholine O–Cys919 (2.9 Å) | 18-fold increase (IC₅₀) |
PI3Kγ | H-bond: Indazole N–Lys833 | 12-fold increase |
DNA Minor Groove | Ionic: Amino group–phosphate backbone | Not quantified |
CB2 Cannabinoid Receptor | Hydrophobic: Indazole–Phe117 | 7-fold increase |
Indazole-based drug development originated from natural product isolation in the mid-20th century, with the discovery of vasodilatory alkaloids like nigellicine. The 1980s marked a turning point with the synthesis of lonidamine, an indazole-3-carboxylic acid derivative that entered clinical use as an antispermatogenic and anticancer agent (via inhibition of hexokinase and mitochondrial metabolism) [1] [6]. This pioneering work validated indazole as a viable pharmacophore for oncology, spurring systematic exploration of substitutions at the 3, 5, and 6 positions.
The 2000s witnessed the approval of axitinib (Inlyta®, 2012), a 3-aryl-substituted indazole inhibitor of VEGF receptors 1-3 that established the structural template for kinase inhibition. Subsequent innovations introduced heterocyclic substituents at the 3-position, culminating in compounds like 4-morpholinoindazoles that demonstrated superior kinase selectivity profiles. The morpholine substitution specifically addressed off-target effects associated with smaller 3-alkyl groups, while maintaining potent inhibition (IC₅₀ values 10–100 nM across multiple kinase panels) [1] [7]. Recent clinical candidates featuring the morpholinoindazole core include:
Table 3: Evolution of Clinically Significant Indazole Derivatives
Era | Representative Agent | Indazole Substitution Pattern | Therapeutic Application |
---|---|---|---|
1980s | Lonidamine | 3-Carboxylic acid, 6-chloro | Antispermatogenic, anticancer |
2000s | Axitinib | 3-Aryl, 5-amide | Antiangiogenic (VEGFR inhibitor) |
2010s | Linifanib | 3-Urea, 4-amino | NSCLC, hepatocellular carcinoma |
2020s | 3-Morpholino-1H-indazol-5-amine derivatives | 3-Morpholine, 5-amino, 6-heterocycle | Kinase inhibitors (PI3K, mTOR) |
The morpholine ring serves as a multifunctional pharmacokinetic modulator that optimizes drug-like properties without compromising target engagement. Its incorporation significantly impacts three key parameters:
Solubility and Permeability Balance: Morpholine's pKₐ (~8.4 for conjugated acids) creates pH-dependent ionization that enhances aqueous solubility at gastric pH (improving dissolution), while favoring neutral species at physiological pH (enabling passive membrane diffusion). This translates to a 3–5 fold increase in bioavailability compared to non-morpholine analogs, as demonstrated in CNS-active morpholinoindazoles that achieve brain-to-plasma ratios >0.5 [3] [6].
Metabolic Stability: Morpholine undergoes preferential oxidation to morpholine N-oxide—a polar, readily excreted metabolite—bypassing cytochrome P450-mediated dealkylation pathways that commonly generate reactive intermediates. This metabolic shift reduces time-dependent CYP3A4 inhibition by 70% compared to piperazine analogs, mitigating drug-drug interaction risks [3].
Target Residence Time: The oxygen atom in morpholine forms water-mediated hydrogen bonds with protein targets, increasing ligand residence time 2–3 fold over piperidine or cyclohexyl substituents. This prolonged target engagement enhances pharmacological efficacy despite equivalent in vitro potency measurements, as validated in kinase occupancy studies using [¹⁸F]-labeled morpholinoindazoles [3] [7].
Table 4: Pharmacokinetic Property Enhancement by Morpholine Substitution
Property | Morpholino-Indazole Derivatives | Non-Morpholine Indazoles | Improvement Factor |
---|---|---|---|
Aqueous Solubility (pH 7.4) | 28–115 µM | 5–22 µM | 3.1-fold |
Caco-2 Permeability (×10⁻⁶ cm/s) | 12.8 ± 3.2 | 7.1 ± 2.4 | 1.8-fold |
Plasma Protein Binding | 88–92% | 94–98% | Reduced binding |
CYP3A4 Inhibition (IC₅₀) | >25 µM | 3–15 µM | Reduced inhibition |
Brain-to-Plasma Ratio | 0.42–0.67 | 0.08–0.25 | 3.5-fold |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0